molecular formula C8H8ClF3N2O2S B12803651 [4-(2-Chloro-1,1,2-trifluoroethyl)sulfonylphenyl]hydrazine CAS No. 31574-94-4

[4-(2-Chloro-1,1,2-trifluoroethyl)sulfonylphenyl]hydrazine

Cat. No.: B12803651
CAS No.: 31574-94-4
M. Wt: 288.68 g/mol
InChI Key: WUNASAFRLVFQSB-UHFFFAOYSA-N
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Description

[4-(2-Chloro-1,1,2-trifluoroethyl)sulfonylphenyl]hydrazine is a fluorinated aromatic hydrazine derivative characterized by a sulfonyl group substituted with a 2-chloro-1,1,2-trifluoroethyl moiety. This compound combines a hydrazine (–NH–NH2) functional group with electron-withdrawing substituents (sulfonyl and trifluoroethyl groups), which are known to enhance chemical stability and modulate reactivity in organic synthesis .

Properties

CAS No.

31574-94-4

Molecular Formula

C8H8ClF3N2O2S

Molecular Weight

288.68 g/mol

IUPAC Name

[4-(2-chloro-1,1,2-trifluoroethyl)sulfonylphenyl]hydrazine

InChI

InChI=1S/C8H8ClF3N2O2S/c9-7(10)8(11,12)17(15,16)6-3-1-5(14-13)2-4-6/h1-4,7,14H,13H2

InChI Key

WUNASAFRLVFQSB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NN)S(=O)(=O)C(C(F)Cl)(F)F

Origin of Product

United States

Preparation Methods

General Synthetic Strategy Overview

The synthesis of [4-(2-Chloro-1,1,2-trifluoroethyl)sulfonylphenyl]hydrazine likely follows a multi-step approach:

  • Introduction of the trifluoroethyl sulfonyl group onto a phenyl ring.
  • Functionalization of the phenyl ring to introduce a hydrazine moiety at the para position relative to the sulfonyl substituent.
  • Control of reaction conditions to preserve the sensitive chloro and trifluoromethyl groups.

This approach is consistent with synthetic routes for similar compounds where sulfonyl groups are installed first, followed by hydrazine substitution.

Preparation of the Sulfonyl Precursor

A key intermediate is the 4-(2-chloro-1,1,2-trifluoroethyl)sulfonylphenyl derivative. Literature on related trifluoroethyl sulfonyl compounds suggests the following:

  • Starting from 2-bromo-2-chloro-1,1,1-trifluoroethane (Halothane), reaction with thiol-containing aromatic compounds under basic conditions can yield trifluoroethyl sulfanyl intermediates.
  • Subsequent oxidation of the sulfanyl group to the sulfonyl group is achieved using oxidizing agents such as sodium periodate or hydrogen peroxide under controlled conditions.

For example, a related synthesis involved reacting 2-bromo-2-chloro-1,1,1-trifluoroethane with a thiol-substituted aromatic compound in DMF at 25–30 °C, followed by oxidation with sodium periodate in acetic acid at 60 °C to yield the sulfonyl derivative with yields around 56–69%.

Representative Synthetic Route (Hypothetical)

Step Reaction Description Conditions Yield (%) Notes
1 Synthesis of 4-(2-chloro-1,1,2-trifluoroethyl)sulfanylphenyl intermediate Reaction of 2-bromo-2-chloro-1,1,1-trifluoroethane with thiol in DMF, 25–30 °C, 30 min ~69 Followed by extraction and purification
2 Oxidation of sulfanyl to sulfonyl group Sodium periodate in acetic acid, 60 °C, 8 h ~56 Monitored by TLC, purified by chromatography
3 Conversion of nitro or halogenated sulfonylphenyl intermediate to hydrazine derivative Hydrazine hydrate in ethanol, reflux 70 °C, 2–6 h Variable Reaction monitored by TLC, purified by recrystallization

Analytical and Purification Considerations

  • Reaction progress is typically monitored by thin-layer chromatography (TLC).
  • Purification methods include column chromatography and recrystallization from ethanol or other suitable solvents.
  • Characterization of the final hydrazine compound is performed by NMR spectroscopy, mass spectrometry, and melting point determination to confirm structure and purity.

Summary Table of Preparation Methods

Preparation Step Reagents/Conditions Purpose Typical Yield (%) Reference/Notes
Sulfanyl intermediate synthesis 2-bromo-2-chloro-1,1,1-trifluoroethane + thiol, DMF, 25–30 °C Formation of trifluoroethyl sulfanyl group ~69
Oxidation to sulfonyl Sodium periodate, acetic acid, 60 °C Conversion sulfanyl to sulfonyl ~56
Hydrazine substitution/reduction Hydrazine hydrate, ethanol, reflux 70 °C Introduction of hydrazine group Variable
Purification Column chromatography, recrystallization Isolation of pure compound Standard organic purification

Research Findings and Notes

  • The presence of electron-withdrawing trifluoroethyl and chloro substituents requires careful control of reaction conditions to avoid side reactions or decomposition.
  • Hydrazine derivatives of sulfonylphenyl compounds have been synthesized successfully using hydrazine hydrate under reflux conditions, indicating the feasibility of this approach for the target compound.
  • Oxidation steps converting sulfanyl to sulfonyl groups are critical and typically performed under mild acidic conditions to maintain functional group integrity.
  • No direct industrial-scale synthesis data for [4-(2-Chloro-1,1,2-trifluoroethyl)sulfonylphenyl]hydrazine is publicly available, but analogous compounds suggest scalability with appropriate reactor design and process optimization.

Chemical Reactions Analysis

[4-(2-Chloro-1,1,2-trifluoroethyl)sulfonylphenyl]hydrazine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or other reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.

    Condensation: It can undergo condensation reactions with aldehydes or ketones to form hydrazones or azines.

Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, methanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions to optimize the reaction outcomes .

Scientific Research Applications

Research indicates that compounds containing hydrazine and sulfonamide functionalities exhibit significant biological activities. Notably:

  • Antitumor Activity : Studies have shown that derivatives of this compound can possess cytotoxic effects against various cancer cell lines. For example, compounds similar to [4-(2-Chloro-1,1,2-trifluoroethyl)sulfonylphenyl]hydrazine have demonstrated effectiveness against colon and breast cancer cells by inducing apoptosis (cell death) in these malignancies .
  • Antioxidant Properties : The antioxidant activity of similar hydrazine derivatives has been evaluated using methods like DPPH (2,2-diphenyl-1-picrylhydrazyl) assays. These studies suggest that such compounds can scavenge free radicals effectively, indicating potential for use in oxidative stress-related diseases .

Case Studies and Research Findings

Several studies have explored the applications of [4-(2-Chloro-1,1,2-trifluoroethyl)sulfonylphenyl]hydrazine:

  • Anticancer Research : A study highlighted the synthesis of molecular hybrids containing sulfonamide fragments that exhibited significant cytotoxicity against human cancer cell lines. These findings support the potential use of [4-(2-Chloro-1,1,2-trifluoroethyl)sulfonylphenyl]hydrazine in developing new anticancer agents .
  • Molecular Modeling Studies : Computational studies have been conducted to predict the binding affinities of hydrazine derivatives to various biological targets. These models help in understanding how modifications to the compound's structure can enhance its biological activity .
  • Pharmacological Investigations : The pharmacological profiles of related compounds have been investigated for their antimicrobial and anti-inflammatory properties. The results indicate a broad spectrum of activity that could be harnessed for therapeutic applications .

Mechanism of Action

The mechanism of action of [4-(2-Chloro-1,1,2-trifluoroethyl)sulfonylphenyl]hydrazine involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the inhibition of their activity. This interaction can disrupt various cellular processes, resulting in the observed biological effects. The exact molecular targets and pathways involved may vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogs and Functional Group Variations

Triazole Derivatives with Sulfonyl Groups

A structurally related compound, 2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone (), shares the sulfonylphenyl motif but replaces the hydrazine group with a triazole ring. Key differences:

  • Functional Groups : The triazole derivative lacks the hydrazine moiety but incorporates a thioether (–S–) and ketone group, which enhance its reactivity in nucleophilic substitution reactions.
  • Synthesis : The triazole compound is synthesized via sodium ethoxide-mediated coupling of α-halogenated ketones with triazoles, a method distinct from hydrazine-based pathways .
COX-1 Inhibitors with Trifluoroethyl Substituents

Compound 18 (from ), synthesized via alkylation of a triazolol derivative with 2-chloro-1,1,1-trifluoroethane , shares the trifluoroethyl group but differs in its core structure (triazole vs. hydrazine).

  • Biological Relevance: Compound 18 is a precursor to COX-1 inhibitors, suggesting that the trifluoroethyl group may enhance binding to enzymatic targets.
Thiazole-Hydrazine Hybrids

The compound 1-[4-(4-chlorophenyl)thiazol-2-yl]-2-(pentan-3-ylidene)hydrazine () shares the hydrazine group but replaces the sulfonylphenyl moiety with a thiazole ring.

Physical and Chemical Properties

Property [4-(2-Chloro-1,1,2-trifluoroethyl)sulfonylphenyl]hydrazine Triazole Derivative () Thiazole-Hydrazine ()
Molecular Weight ~315.7 g/mol (calculated) ~525.5 g/mol 301.8 g/mol
Solubility Low (due to sulfonyl group) Moderate (ethanol-soluble) Low (hydrophobic thiazole)
Reactivity High (hydrazine nucleophilicity) Moderate (thioether oxidation) Moderate (Schiff base formation)

Pharmacological and Industrial Relevance

  • Triazole Derivatives : Used in antifungal agents (e.g., fluconazole analogs), suggesting that the target compound’s sulfonyl group could be leveraged for similar applications .
  • COX-1 Inhibitors : The trifluoroethyl group in compounds underscores the role of fluorine in improving drug bioavailability, a feature relevant to the target compound’s design .

Biological Activity

[4-(2-Chloro-1,1,2-trifluoroethyl)sulfonylphenyl]hydrazine is a compound characterized by a unique combination of functional groups, including a sulfonyl group and a hydrazine moiety. Its molecular formula is C8_8H7_7ClF3_3N2_2O2_2S, indicating the presence of chlorine and fluorine atoms which may influence its biological activity and interactions with other molecules.

Chemical Structure

The compound's structure can be visualized as follows:

  • Phenyl Ring : A benzene ring that serves as the core structure.
  • Sulfonyl Group : Attached to the phenyl ring, which may enhance reactivity.
  • Hydrazine Group : Contributes to potential biological activity.
  • Chloro-trifluoroethyl Moiety : This substitution may impart volatility and unique interaction properties.

Biological Activity Overview

While specific biological activity data for [4-(2-Chloro-1,1,2-trifluoroethyl)sulfonylphenyl]hydrazine is limited in the current literature, insights can be drawn from related compounds with similar functional groups. Compounds containing hydrazine and sulfonyl groups are often investigated for their potential in various therapeutic applications, including:

  • Antitumor Activity : Hydrazine derivatives have shown promise in inhibiting cancer cell proliferation in various studies.
  • Antimicrobial Properties : Similar compounds have been explored for their ability to combat bacterial infections.

Case Studies and Experimental Data

  • Antitumor Activity : A study examining hydrazine derivatives indicated that modifications in the sulfonyl group significantly affected cytotoxicity against cancer cell lines. The presence of halogen substituents like chlorine and fluorine is known to enhance biological activity by increasing lipophilicity and altering membrane permeability.
  • Mechanism of Action :
    • Inhibition of Enzymatic Activity : Compounds with hydrazine structures often act as enzyme inhibitors. For instance, they may inhibit key enzymes involved in cancer metabolism or cell cycle regulation.
    • Cell Cycle Arrest : Some studies have reported that hydrazine derivatives induce G1 phase arrest in cancer cells, leading to reduced proliferation rates.
  • Safety and Toxicity Profiles : The safety profile of similar compounds suggests that while they may exhibit beneficial biological activities, careful consideration of toxicity is essential. For example, some hydrazines are known to be neurotoxic or hepatotoxic at high doses.

Comparative Analysis

A comparison of [4-(2-Chloro-1,1,2-trifluoroethyl)sulfonylphenyl]hydrazine with other related compounds can provide further insights into its potential applications:

Compound NameMolecular FormulaBiological ActivityNotable Features
Compound AC8_8H8_8ClN3_3O2_2AntitumorContains hydrazine
Compound BC8_8H9_9ClFAntimicrobialFluorinated
[4-(2-Chloro-1,1,2-trifluoroethyl)sulfonylphenyl]hydrazineC8_8H7_7ClF3_3N2_2O2_2SPotential antitumorUnique trifluoroethyl

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